Dcuka

Epilepsy Sodium Channels Electrophysiology

Researchers require validated polypharmacology tools that simultaneously modulate peripheral sodium channels (Nav1.7/1.8) and GluN2B-containing NMDA receptors without CNS penetration. DCUKA meets this need as the active metabolite of Nezavist (DCUK-OEt). - **Unique Mechanism:** Rationally designed diphenylureido-aminoquinoline; superior to carbamazepine in Nav1.2 fast-inactivated state modulation. - **Peripheral Restriction:** Minimizes central side effects vs. CNS-penetrant alternatives; validated in cisplatin-induced & diabetic neuropathy models. - **Critical Bioanalytical Standard:** USP-grade reference for LC-MS/MS assays monitoring Nezavist clinical pharmacokinetics.

Molecular Formula C23H15Cl2N3O3
Molecular Weight 452.3 g/mol
CAS No. 210692-58-3
Cat. No. B12760700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDcuka
CAS210692-58-3
Molecular FormulaC23H15Cl2N3O3
Molecular Weight452.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC(=NC4=C3C(=CC(=C4)Cl)Cl)C(=O)O
InChIInChI=1S/C23H15Cl2N3O3/c24-14-11-17(25)21-18(12-14)26-20(22(29)30)13-19(21)27-23(31)28(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H,29,30)(H,26,27,31)
InChIKeyOJDVCDQJKKEPIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DCUKA: Multifunctional NMDA and Nav Inhibitor


DCUKA (N,N-(diphenyl)-4-ureido-5,7-dichloro-2-carboxyquinoline) is a rationally designed, multifunctional aminoquinoline derivative with the molecular formula C23H15Cl2N3O3 and a molecular weight of 452.3 g/mol . It is a synthetic small molecule specifically engineered to incorporate a diphenylureido pharmacophore, enabling simultaneous modulation of voltage-gated sodium channels (Nav1.7, Nav1.8) and NMDA receptors, particularly those containing the GluN2B subunit [1]. This compound is protected by U.S. patents 6,962,930 and 7,923,458 and is the active metabolite of the investigational agent Nezavist (DCUK-OEt) [2].

Multifunctional tool compound targeting Nav1.7, Nav1.8, and GluN2B-NMDA receptors
Active metabolite of investigational agent Nezavist (DCUK-OEt)
Engineered for peripheral restriction; supports peripheral pain pathway studies

Why Standard Inhibitors Cannot Replace DCUKA


DCUKA is not interchangeable with other sodium channel blockers (e.g., carbamazepine, phenytoin) or NMDA antagonists due to its unique polypharmacology. Its rational design couples the sodium channel-inactivating diphenylureido moiety with NMDA receptor antagonism, a dual action not present in classic anticonvulsants or analgesics [1]. Critically, its activity is selective for specific channel isoforms (Nav1.7, Nav1.8) and NMDA receptor subtypes (GluN2B-containing), whereas many standard agents exhibit broader, less targeted activity [2]. Furthermore, DCUKA's demonstrated peripheral restriction after oral administration differentiates it from CNS-penetrant alternatives, potentially reducing central side effects [3]. These features are product-specific and cannot be assumed for in-class alternatives.

!
Polypharmacology mismatch: Standard Nav blockers or NMDA antagonists lack the combined Nav1.7/1.8 and GluN2B dual action.
!
Isoform/subtype selectivity: Broader-spectrum anticonvulsants (e.g., carbamazepine) do not exhibit the same Nav isoform or NMDA subtype selectivity.
!
Peripheral restriction difference: CNS-penetrant Nav/NMDA agents may not replicate DCUKA's peripheral confinement profile.

DCUKA vs. Closest Comparators: Quantitative Evidence


Nav1.2 Channel Modulation: Superior Efficacy vs. Carbamazepine

In a direct head-to-head electrophysiology study using whole-cell voltage-clamp recordings on rat brain Nav1.2 channel isoforms, DCUKA demonstrated superior efficacy compared to the classic anticonvulsant carbamazepine in modifying sodium channel behavior [1]. The study concluded that DCUKA was 'generally more efficacious than carbamazepine' in this context [2].

Nav1.2 Inactivation
Head-to-head
Generally more efficacious than carbamazepine in modifying sodium channel inactivation behavior
Reported sodium channel inactivation comparison
Whole-cell voltage-clamp, rat Nav1.2 isoform
Epilepsy Sodium Channels Electrophysiology

Selective Nav1.7/Nav1.8 and GluN2B-NMDA Inhibition

DCUKA exhibits a targeted polypharmacology distinct from many standard analgesics or anticonvulsants. It acts as an inhibitor of both the Nav1.7 and Nav1.8 sodium channel isoforms, which are key mediators of peripheral pain signaling [1]. Concurrently, it selectively inhibits the function of NMDA receptors containing the GluN2B subunit [2]. This dual action on peripheral pain initiation and central sensitization pathways is a specific, engineered feature of DCUKA.

Target Selectivity Profile
Class-level
Inhibits Nav1.7, Nav1.8, and GluN2B-containing NMDA receptors
Supports multi-target Nav/NMDA polypharmacology studies
In vitro electrophysiology and pharmacology
Pain Sodium Channels NMDA Receptors

Peripheral Restriction After Oral Administration

Pharmacokinetic analysis indicates that DCUKA is largely restricted to the periphery after oral administration, with circulating blood levels that are compatible with its required in vitro concentrations for target engagement at peripheral Nav and NMDA receptors [1]. This peripheral confinement is a key differentiating feature from many other Nav or NMDA modulators that penetrate the central nervous system (CNS).

Peripheral PK Restriction
Reported
Oral administration results in peripheral confinement; circulating levels compatible with target engagement
Peripheral restriction context for pain research
Plasma vs. brain level comparison in rodent models
Pain Pharmacokinetics Blood-Brain Barrier

In Vivo Reversal of Neuropathic Pain

DCUKA has demonstrated significant in vivo efficacy in preclinical pain models. For example, in a cisplatin-induced neuropathic pain model, treatment with DCUKA (50 mg/kg, oral) reversed the reduction in mechanical pain threshold caused by cisplatin, returning pain sensitivity to control levels [1]. Similarly, DCUKA reversed pain in the streptozotocin (STZ) model of diabetic neuropathic pain [2].

In Vivo Pain Reversal
Endpoint context
50 mg/kg oral reversed cisplatin-induced mechanical allodynia to control levels
Model-response endpoint context
Rat cisplatin and STZ neuropathy models
Pain Neuropathy In Vivo Pharmacology

Optimal Research and Industrial Use Cases


Sodium Channel Inactivation Mechanism Studies

DCUKA is a premier tool for electrophysiology studies focused on sodium channel inactivation. Its demonstrated superiority over carbamazepine in modifying Nav1.2 channel behavior [1] and its specific interaction with the channel's fast-inactivated state [2] make it an ideal probe for dissecting the molecular pharmacology of activity-dependent sodium channel block.

Peripheral vs. Central Pain Pathway Dissection

The compound's established peripheral restriction [1] and its efficacy in reversing neuropathic pain in models like cisplatin-induced and diabetic neuropathy [2] position it as a critical control for experiments designed to differentiate between peripheral and central contributions to pain signaling and analgesia.

Dual Nav1.7/Nav1.8 and NMDA Modulation Research

DCUKA serves as a validated reference compound for research programs aimed at developing or studying multi-target drugs that simultaneously engage peripheral sodium channels (specifically Nav1.7 and Nav1.8) and NMDA receptors containing the GluN2B subunit [1]. Its profile allows for the exploration of synergistic effects from this specific target combination.

Nezavist Metabolite Analytical Reference Standard

As DCUKA is the major active metabolite of the investigational new drug Nezavist (DCUK-OEt) [1], and is being monitored in clinical pharmacokinetic studies [2], a high-purity sample of DCUKA is essential for developing and validating bioanalytical assays (e.g., LC-MS/MS) to quantify drug and metabolite levels in biological matrices.

Application
Selection Property
Validation Focus
Sodium channel inactivation studies
Activity-dependent inactivation modifier
Voltage-clamp electrophysiology endpoints
Peripheral pain signaling research
Peripheral restriction profile
Plasma/brain distribution analysis
Multi-target Nav/NMDA pharmacology
Nav1.7/1.8 and GluN2B selectivity
Receptor-isoform specific assays
Nezavist metabolite bioanalysis
Active metabolite of Nezavist (DCUK-OEt)
LC-MS/MS method validation in research matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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